molecular formula C22H32O2 B1234422 Docosa-2,4,6,8,10,12-hexaenoic acid CAS No. 93470-46-3

Docosa-2,4,6,8,10,12-hexaenoic acid

Cat. No.: B1234422
CAS No.: 93470-46-3
M. Wt: 328.5 g/mol
InChI Key: DVSZKTAMJJTWFG-SKCDLICFSA-N
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Description

Docosa-2,4,6,8,10,12-hexaenoic acid (DHA-2,4,6,8,10,12) is a polyunsaturated fatty acid (PUFA) with 22 carbons and six double bonds positioned at the 2nd, 4th, 6th, 8th, 10th, and 12th carbon atoms from the carboxylic acid end (Δ2,4,6,8,10,12). This structural configuration distinguishes it from the more widely studied docosahexaenoic acid (DHA, Δ4,7,10,13,16,19), a critical omega-3 fatty acid essential for neurological and retinal function . Notably, the naming "this compound" in commercial and chemical databases (e.g., CAS 25167-62-8) may overlap with standard DHA due to inconsistent nomenclature conventions, but its double bond positions suggest a distinct isomer .

Properties

CAS No.

93470-46-3

Molecular Formula

C22H32O2

Molecular Weight

328.5 g/mol

IUPAC Name

(2E,4E,6E,8E,10E,12E)-docosa-2,4,6,8,10,12-hexaenoic acid

InChI

InChI=1S/C22H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h10-21H,2-9H2,1H3,(H,23,24)/b11-10+,13-12+,15-14+,17-16+,19-18+,21-20+

InChI Key

DVSZKTAMJJTWFG-SKCDLICFSA-N

SMILES

CCCCCCCCCC=CC=CC=CC=CC=CC=CC(=O)O

Isomeric SMILES

CCCCCCCCC/C=C/C=C/C=C/C=C/C=C/C=C/C(=O)O

Canonical SMILES

CCCCCCCCCC=CC=CC=CC=CC=CC=CC(=O)O

Synonyms

Acids, Docosahexaenoic
Acids, Docosahexenoic
Docosahexaenoate
Docosahexaenoic Acid (All-Z Isomer)
Docosahexaenoic Acid Dimer (All-Z Isomer)
Docosahexaenoic Acid, 3,6,9,12,15,18-Isomer
Docosahexaenoic Acid, 4,7,10,13,16,19-(All-Z-Isomer)
Docosahexaenoic Acid, 4,7,10,13,16,19-(All-Z-Isomer), Cerium Salt
Docosahexaenoic Acid, 4,7,10,13,16,19-(All-Z-Isomer), Cesium Salt
Docosahexaenoic Acid, 4,7,10,13,16,19-(All-Z-Isomer), Potassium Salt
Docosahexaenoic Acid, 4,7,10,13,16,19-(Z,Z,Z,Z,Z,E-Isomer)
Docosahexaenoic Acid, 4,7,10,13,16,19-Isomer
Docosahexaenoic Acid, 4,7,10,13,16,19-Isomer, Sodium Salt
Docosahexaenoic Acid, Sodium Salt
Docosahexaenoic Acids
Docosahexenoic Acids

Origin of Product

United States

Scientific Research Applications

Nutritional Applications

1. Dietary Supplements:
DHA is widely recognized for its role in supporting cardiovascular health and cognitive function. It is a key component of fish oil supplements and is essential for brain development and function. Studies indicate that adequate intake of DHA can reduce the risk of heart disease and improve mental health outcomes.

2. Infant Nutrition:
DHA is critical in infant formulas to support brain development. Research shows that infants receiving DHA-enriched formulas exhibit improved cognitive performance compared to those on standard formulas .

3. Functional Foods:
Incorporating DHA into functional foods such as dairy products and snacks enhances their health benefits. The increasing consumer demand for omega-3 enriched products has led to innovative formulations that include DHA .

Medical Applications

1. Cancer Therapy:
Recent studies have highlighted DHA's potential anti-cancer properties. Research indicates that DHA can inhibit tumor growth by affecting cellular proliferation and apoptosis in cancer cells. For instance, integrating DHA into tumor growth models has shown significant reductions in growth rates across various types of cancers .

Case Study:
In a study published in Oncology Radiotherapy, researchers modeled the effects of DHA on tumor dynamics using different growth models (exponential, logistic, Gompertz). The results demonstrated that DHA not only reduced the intrinsic growth rate but also influenced the tumor microenvironment .

2. Cardiovascular Health:
DHA has been associated with lower triglyceride levels and reduced inflammation, which are beneficial for cardiovascular health. A comprehensive assessment of lipid markers has shown that regular consumption of DHA can lead to improved lipid profiles and reduced cardiovascular risk factors .

Cosmetic Applications

1. Skin Care Products:
DHA is increasingly used in cosmetic formulations due to its anti-inflammatory properties and ability to enhance skin hydration. It acts as a moisturizer and can improve skin barrier function .

2. Anti-Aging Formulations:
Due to its antioxidant properties, DHA is incorporated into anti-aging products aimed at reducing wrinkles and improving skin elasticity. Its application in topical formulations has been shown to enhance skin texture and appearance .

Summary Table of Applications

Application Area Specific Uses Key Benefits
NutritionalDietary supplements, infant formulas, functional foodsSupports cardiovascular health, cognitive function
MedicalCancer therapy, cardiovascular healthInhibits tumor growth, improves lipid profiles
CosmeticSkin care products, anti-aging formulationsEnhances hydration, reduces signs of aging

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula : C₂₂H₃₂O₂
  • Molecular Weight : 328.4883 g/mol
  • IUPAC Name: (2E,4E,6E,8E,10E,12E)-Docosa-2,4,6,8,10,12-hexaenoic acid
  • CAS Number : 25167-62-8 (shared with standard DHA in some sources) .

Comparison with Structurally Similar Compounds

Standard DHA (Δ4,7,10,13,16,19)

  • Structure : Double bonds at Δ4,7,10,13,16,19 (omega-3 family, 22:6n-3).
  • Sources : Marine organisms (e.g., fish, algae), human breast milk .
  • Biological Roles :
    • Neuroprotection and cognitive development .
    • Precursor to specialized pro-resolving mediators (SPMs) like resolvin D1 and protectin D1 .
  • Research Findings :
    • Higher plasma DHA levels correlate with reduced progression of cardiovascular diseases and improved outcomes in traumatic brain injury .
    • Deuterated DHA (D-DHA) exhibits enhanced resistance to oxidative stress, making it a candidate for treating retinal degeneration .

Eicosapentaenoic Acid (EPA, 20:5n-3)

  • Structure : 20 carbons, double bonds at Δ5,8,11,14,17 (omega-3).
  • Comparison :
    • Shorter chain length and fewer double bonds than DHA-2,4,6,8,10,12.
    • Synergistic effects with DHA in reducing inflammation; higher EPA/DHA ratios improve cardiovascular outcomes .

Arachidonic Acid (ARA, 20:4n-6)

  • Structure : 20 carbons, double bonds at Δ5,8,11,14 (omega-6).
  • Comparison: Pro-inflammatory eicosanoid precursor vs. anti-inflammatory DHA derivatives. Competitive metabolism with omega-3 PUFAs; high ARA/DHA ratios exacerbate oxidative stress .

Ethyl Docosahexaenoate

  • Structure : Ethyl ester of DHA-2,4,6,8,10,12.
  • Comparison :
    • Improved bioavailability and stability compared to free fatty acid forms .
    • Used in nutraceuticals for enhanced absorption .

Hydroxylated DHA Derivatives

  • Examples: 10,17-Dihydroxydocosahexaenoic acid (protectin D1).
  • Comparison :
    • Generated via lipoxygenase or cyclooxygenase-2 pathways from standard DHA.
    • Anti-inflammatory and neuroprotective roles .

Data Tables

Table 1: Structural and Functional Comparison of DHA Isomers and Derivatives

Compound Double Bond Positions Omega Classification Key Biological Roles
DHA-2,4,6,8,10,12 Δ2,4,6,8,10,12 Not classified Limited studies; potential isomer
Standard DHA (Δ4,7,10,13,16,19) Δ4,7,10,13,16,19 Omega-3 (22:6n-3) Neuroprotection, retinal health
EPA (20:5n-3) Δ5,8,11,14,17 Omega-3 Anti-inflammatory, cardiovascular
Ethyl Docosahexaenoate Δ2,4,6,8,10,12 Ester form Enhanced bioavailability

Table 2: Research Findings on DHA and Analogs

Compound Study Outcome Reference
Deuterated DHA Resists iron-induced oxidative stress in murine retinas
Standard DHA Improves Glasgow Outcome Scale in traumatic brain injury patients
Ethyl Docosahexaenoate Utilized in nutraceuticals for stability
Hydroxylated DHA Reduces neuroinflammation via resolvin pathways

Q & A

Q. What are the critical considerations for designing in vitro studies to assess DHA’s neuroprotective effects?

Methodological Answer:

  • Concentration Optimization : Use physiologically relevant concentrations (e.g., 10–50 μM) based on human plasma levels observed in clinical trials .
  • Model Selection : Primary neuronal cultures or differentiated cell lines (e.g., SH-SY5Y) are preferred over immortalized lines to mimic in vivo neuronal environments. Include lipid-free media to control exogenous fatty acid interference .
  • Oxidative Stress Mitigation : Pre-treat cells with antioxidants (e.g., Trolox) to isolate DHA-specific effects from lipid peroxidation artifacts .

Q. How should researchers handle and store DHA to prevent degradation during experiments?

Methodological Answer:

  • Storage : Aliquot DHA in airtight, amber vials under nitrogen gas at −80°C to minimize autoxidation. Avoid repeated freeze-thaw cycles .
  • Handling : Use glove boxes with O₂ levels <1 ppm for lipid-sensitive procedures. Confirm purity via GC-MS or HPLC before and after experiments .
  • Safety : Follow GHS Category 2 protocols for skin/eye protection (e.g., nitrile gloves, goggles) due to irritant properties .

Q. What experimental models are optimal for studying DHA’s role in cognitive function?

Methodological Answer:

  • Animal Models : Transgenic rodents (e.g., APOE4 mice) are preferred for Alzheimer’s research due to lipid metabolism parallels with humans. Dietary DHA supplementation should mimic human intake (0.1–0.6% of total calories) .
  • Behavioral Assays : Combine Morris Water Maze for spatial memory with novel object recognition tests to capture multi-domain cognitive effects .
  • Biomarkers : Measure erythrocyte DHA levels via gas chromatography to correlate with behavioral outcomes, ensuring ≤5% CV for precision .

Advanced Research Questions

Q. How can conflicting data on DHA’s efficacy in age-related cognitive decline be resolved?

Methodological Answer:

  • Meta-Analysis : Apply PRISMA guidelines to stratify studies by cohort age, baseline DHA status, and intervention duration. Use random-effects models to account for heterogeneity in cognitive assessment tools (e.g., MMSE vs. ADAS-Cog) .
  • Confounding Variables : Adjust for APOE genotype, omega-3/omega-6 ratios, and co-administered antioxidants in multivariate regression .
  • Mechanistic Bridging : Integrate lipidomics (LC-MS) with fMRI to link DHA incorporation into phospholipids with functional connectivity changes .

Q. What strategies address the low bioavailability of DHA in in vivo studies?

Methodological Answer:

  • Formulation : Use lysophosphatidylcholine (LPC)-bound DHA or nanoemulsions to enhance blood-brain barrier penetration. Validate delivery efficiency via isotopic tracing (¹³C-DHA) .
  • Dietary Control : Standardize chow with fixed omega-3/omega-6 ratios (e.g., 1:4) to reduce variability in endogenous synthesis .
  • Kinetic Modeling : Employ compartmental models to predict tissue-specific DHA accretion rates, validated by mass spectrometry .

Q. How can researchers reconcile discrepancies between in vitro and in vivo findings on DHA’s anti-inflammatory effects?

Methodological Answer:

  • Dose Translation : Use allometric scaling (e.g., body surface area normalization) to equate in vitro doses (μM) with in vivo equivalents (mg/kg) .
  • Pathway Analysis : Apply transcriptomics (RNA-seq) to identify conserved pathways (e.g., NF-κB suppression) across models. Prioritize targets with cross-species orthologs .
  • Microbiome Integration : Analyze gut microbiota composition (16S rRNA sequencing) to account for DHA metabolism variations in vivo .

Q. What computational tools predict DHA’s interactions with membrane-bound receptors?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate DHA in lipid bilayers (e.g., CHARMM36 force field) to study curvature induction and GPCR docking. Validate with cryo-EM data .
  • Docking Software : Use AutoDock Vina with flexible side chains to model DHA’s polyunsaturated tail in hydrophobic pockets of PPAR-γ or CB1 receptors .
  • QSAR Models : Develop quantitative structure-activity relationships using logP and polar surface area to predict binding affinities .

Data and Structural Analysis

Q. What analytical techniques confirm DHA’s structural integrity in experimental samples?

Methodological Answer:

  • NMR Spectroscopy : Assign double-bond geometries via ¹H-¹H COSY and HSQC, comparing chemical shifts to IUPAC references (e.g., δ 5.35 ppm for cis-4 double bond) .
  • Oxidation Monitoring : Quantify isoprostanes (GC-MS) or thiobarbituric acid-reactive substances (TBARS) to assess lipid peroxidation artifacts .
  • Crystallography : Resolve DHA-protein complexes using synchrotron X-ray sources (≤1.8 Å resolution) to map binding sites .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Docosa-2,4,6,8,10,12-hexaenoic acid
Reactant of Route 2
Docosa-2,4,6,8,10,12-hexaenoic acid

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